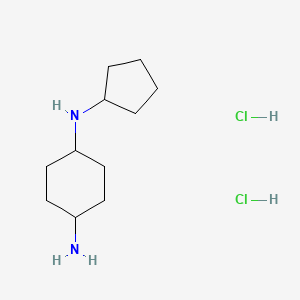

(1R*,4R*)-N1-Cyclopentylcyclohexane-1,4-diamine dihydrochloride

Descripción

(1R,4R)-N1-Cyclopentylcyclohexane-1,4-diamine dihydrochloride (CAS: 1286272-92-1, molecular formula: C₁₁H₂₃Cl₂N₂) is a cyclohexane-based diamine derivative with a cyclopentyl substituent at the N1 position. The stereochemistry (1R,4R) indicates a racemic trans configuration of the cyclohexane backbone. This compound is a dihydrochloride salt, enhancing its solubility in polar solvents.

Propiedades

IUPAC Name |

4-N-cyclopentylcyclohexane-1,4-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.2ClH/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10;;/h9-11,13H,1-8,12H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZPMBNLEWKJACX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2CCC(CC2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R*,4R*)-N1-Cyclopentylcyclohexane-1,4-diamine dihydrochloride typically involves multistep organic reactions. One common method includes the reaction of cyclopentylamine with cyclohexane-1,4-dione under controlled conditions to form the desired diamine compound. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the amine groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to ensure the quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(1R*,4R*)-N1-Cyclopentylcyclohexane-1,4-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can further modify the amine groups.

Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include imines, nitriles, and various substituted derivatives, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (1R*,4R*)-N1-Cyclopentylcyclohexane-1,4-diamine dihydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into biological processes and pathways.

Medicine

Medically, (1R*,4R*)-N1-Cyclopentylcyclohexane-1,4-diamine dihydrochloride is explored for its therapeutic potential. It may act as a precursor for developing drugs targeting specific diseases, particularly those involving amine-related pathways.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and advanced materials.

Mecanismo De Acción

The mechanism of action of (1R*,4R*)-N1-Cyclopentylcyclohexane-1,4-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This modulation can affect various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents, stereochemistry, and functional groups.

Table 1: Comparative Analysis of (1R,4R)-N1-Cyclopentylcyclohexane-1,4-diamine Dihydrochloride and Analogs

Key Findings from Comparative Analysis

Substituent Effects :

- Hydrophobicity : Cyclopentyl and benzyl groups increase hydrophobicity compared to smaller substituents like isopropyl, influencing membrane permeability in drug candidates .

- Electronic Interactions : Aromatic and heteroaromatic substituents (e.g., pyridinyl, chlorobenzyl) enable π-π stacking and hydrogen bonding, critical for target binding in pharmacological agents .

Synthetic Accessibility :

- Compounds with smaller substituents (e.g., isopropyl) are more commercially available, suggesting straightforward synthesis .

- Bulky or aromatic groups (e.g., 2-chlorobenzyl) may require specialized coupling reagents, as seen in peptide-like synthesis routes (e.g., HATU/DIPEA) .

Pharmacological Relevance :

- Anthracenyl conjugates with similar diamine backbones lack polyamine transporter selectivity, implying that substituent choice directly impacts biological targeting .

- Benzyl and pyridinyl derivatives show promise in kinase inhibition and enzyme modulation, whereas cyclopentyl analogs remain underexplored in published studies .

Q & A

Q. How does the compound’s solubility profile in various solvents impact its applicability in biological assays?

- Methodological Answer : Solubility in DMSO (dimethyl sulfoxide) and aqueous buffers (e.g., PBS at pH 7.4) is critical for in vitro assays. Use the shake-flask method to determine solubility: dissolve excess compound in a solvent, filter, and quantify via UV-Vis or HPLC. For low solubility, employ co-solvents (e.g., Cremophor EL) or nanoformulation .

Q. What strategies ensure the compound’s stability during long-term storage and experimental use?

- Methodological Answer : Store lyophilized powder at -20°C in desiccated, amber vials to prevent hydrolysis and photodegradation. For in-use stability, prepare fresh solutions in degassed solvents and monitor degradation via stability-indicating HPLC assays. Include antioxidants (e.g., BHT) in aqueous formulations if oxidation is observed .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interactions with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites. Use Gaussian or ORCA software .

- Molecular Docking : Simulate binding to target proteins (e.g., GPCRs) using AutoDock Vina. Validate with MD simulations (NAMD or GROMACS) to assess binding stability .

Q. What experimental approaches resolve contradictions in reported bioactivity data across different studies?

- Methodological Answer :

- Assay Validation : Standardize cell lines (e.g., HEK293 vs. CHO) and assay conditions (e.g., ATP levels for viability assays).

- Meta-Analysis : Use tools like RevMan to pool data from multiple studies, adjusting for variables like dosing schedules and vehicle controls .

How does the stereochemistry at the 1R and 4R positions influence the compound’s pharmacological properties?**

- Methodological Answer : Synthesize diastereomers (e.g., 1S*,4R* or 1R*,4S*) via enantioselective catalysis and compare pharmacokinetic profiles (e.g., plasma half-life) and receptor binding affinities. Use circular dichroism (CD) to confirm configurations .

Q. What advanced purification techniques address co-eluting impurities in the final product?

- Methodological Answer :

- Preparative HPLC : Use C18 columns with gradient elution (e.g., 0.1% TFA in acetonitrile/water). Adjust pH to ionize impurities differentially.

- Ion-Exchange Chromatography : Separate charged impurities (e.g., unreacted amines) using Dowex resins .

Q. How can researchers design degradation studies to identify major breakdown products and mechanisms?

- Methodological Answer : Conduct forced degradation under stress conditions:

- Acidic/Base Hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours.

- Oxidative Stress : 3% HO at room temperature.

- Photolysis : Expose to UV light (ICH Q1B guidelines).

Analyze degradants via LC-MS/MS and propose degradation pathways .

Q. What methodologies quantify the compound’s bioavailability and metabolic fate in preclinical models?

- Methodological Answer :

- LC-MS/MS : Quantify plasma/tissue concentrations using deuterated internal standards.

- Radiolabeling : Synthesize -labeled compound and track metabolites via scintillation counting or autoradiography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.